molecular formula C14H19ClN2O2 B1449585 Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride CAS No. 1630807-17-8

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride

Cat. No.: B1449585
CAS No.: 1630807-17-8
M. Wt: 282.76 g/mol
InChI Key: BIEORKAUAONTHC-UHFFFAOYSA-N
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Description

Historical Context and Chemical Classification

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride (CAS: 1630807-17-8) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its structural complexity and synthetic versatility. First synthesized in the early 2010s as part of efforts to develop novel spirocyclic scaffolds, the compound emerged as a key intermediate in pharmaceutical research. Its classification within the diazaspiro[2.5]octane family places it among strained heterocycles, which are valued for their rigid three-dimensional architectures that enhance metabolic stability in drug candidates.

Property Value Source
Molecular Formula C₁₄H₁₉ClN₂O₂
Molecular Weight 282.76 g/mol
Parent Compound 4,7-Diazaspiro[2.5]octane
Functional Groups Benzyl ester, hydrochloride

The compound’s hydrochloride salt form enhances solubility, facilitating its use in synthetic protocols.

Significance in Heterocyclic Chemistry Research

This compound serves as a critical building block in synthesizing bioactive molecules. Its spirocyclic core, featuring a 5-membered and 2-membered ring fused at a single nitrogen atom, provides a scaffold for introducing diverse functional groups. This structural motif is increasingly employed as a non-classical bioisostere to replace traditional aromatic or aliphatic groups in drug molecules, thereby improving pharmacokinetic profiles.

Key applications include:

  • Medicinal Chemistry : As a precursor to kinase inhibitors, antitubercular agents, and CNS-targeted drugs.
  • Synthetic Flexibility : The benzyl ester group enables selective deprotection to generate carboxylic acids, while the spirocyclic framework allows for orthogonal functionalization.

Systematic Nomenclature and Structural Taxonomy

The compound adheres to IUPAC nomenclature as This compound . Its structure comprises:

  • Spiro[2.5]octane Core : A bicyclic system with a 5-membered (cyclohexane-like) and 2-membered (ethylene-like) ring fused at a single nitrogen atom.
  • Diazaspiro Substituents : Two nitrogen atoms at positions 4 and 7 of the spiro system, with the 7-position substituted by a benzyl-protected carboxylate group.

The hydrochloride counterion neutralizes the carboxylate group, stabilizing the molecule for storage and handling.

Position within Diazaspiro Compound Family

This compound occupies a specialized niche within the diazaspiro family, characterized by:

Compound Structural Features Applications
4,7-Diazaspiro[2.5]octane Unsubstituted spiro core Synthetic intermediates
2,8-Diazaspiro[4.5]decan-1-one Larger spiro system with ketone group Heterocycle synthesis
This compound Spiro core + benzyl ester + hydrochloride Drug development, bioisosteres

Its functionalized structure distinguishes it from simpler diazaspiro analogs, enabling targeted modifications in medicinal chemistry.

Current Research Landscape and Academic Interest

Recent advancements highlight the compound’s growing relevance:

  • Synthetic Methodologies :
    • Patented Routes : A 2019 synthesis method avoids hazardous reagents like boron trifluoride, employing 4-methoxybenzyl carbamate derivatives and nucleophilic substitution.
    • Efficiency Improvements : Optimized protocols achieve yields >90% for key intermediates, reducing production costs.
  • Biological Applications :
    • Antitubercular Agents : Derivatives incorporating nitrofuran groups show potent activity against Mycobacterium tuberculosis.

Properties

IUPAC Name

benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-14(11-16)6-7-14;/h1-5,15H,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEORKAUAONTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CCN2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate as the key raw material. This precursor undergoes a series of transformations including substitution, protective group manipulation, deprotection, and reduction to yield the target compound.

The synthetic route avoids hazardous reagents such as boron trifluoride diethyl etherate when possible, improving safety and scalability for industrial production.

Stepwise Preparation Method

Step No. Reaction Type Reagents & Conditions Outcome / Intermediate
1 Nucleophilic Substitution Compound I (e.g., (1-((((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate) reacted with glycine methyl ester hydrochloride in organic solvent (acetonitrile preferred), with potassium carbonate as base, at room temperature under stirring. Formation of compound II via nucleophilic substitution.
2 Protective Group Addition Addition of benzyl or other protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to amine functionalities. Protected intermediates suitable for further reactions.
3 Deprotection Removal of protective groups under mild acidic or hydrogenolysis conditions depending on protecting group used. Free amine or carboxylate groups exposed.
4 Reduction Reduction of intermediate compounds using sodium borohydride in tetrahydrofuran at 0°C, often with boron trifluoride diethyl etherate added dropwise, followed by reflux for ~20 hours. Formation of the spirocyclic amine core; final compound obtained after work-up.

Detailed Reaction Conditions and Notes

  • Substitution Reaction :

    • Nucleophile: Glycine methyl ester hydrochloride, used in molar excess (2-6 fold relative to compound I).
    • Solvent: Acetonitrile is preferred for optimal yield and reaction rate.
    • Base: Potassium carbonate (2-6 fold molar excess) facilitates deprotonation and substitution.
    • Temperature: Room temperature with stirring.
    • Outcome: Efficient substitution to form the carbamate intermediate.
  • Protective Group Strategy :

    • Benzyl is commonly used as a protecting group on nitrogen atoms due to its ease of removal by catalytic hydrogenation.
    • Alternatives include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups depending on downstream synthetic requirements.
    • Protective groups improve selectivity and prevent side reactions during subsequent steps.
  • Reduction Step :

    • Sodium borohydride is employed as a reducing agent in tetrahydrofuran (THF) solvent.
    • Boron trifluoride diethyl etherate is added dropwise at 0°C to activate the reduction, followed by reflux for approximately 20 hours.
    • Post-reaction, the mixture is cooled and acidified with 6N HCl, then basified to pH 9 with NaOH for extraction.
    • Organic extraction with dichloromethane yields the crude product, which is purified to obtain the target compound.
  • Safety and Industrial Considerations :

    • The method avoids the use of highly toxic and flammable reagents where possible.
    • The substitution and protective group steps are conducted under mild conditions to maximize safety and yield.
    • The reduction step, while involving boron trifluoride diethyl etherate, is carefully controlled with temperature and reagent addition rates to minimize hazards.

Summary Table of Key Reagents and Conditions

Reaction Step Reagents Solvent Conditions Notes
Nucleophilic Substitution Glycine methyl ester hydrochloride, K2CO3 Acetonitrile Room temperature, stirring Molar excess of nucleophile/base
Protective Group Addition Benzyl chloride or Boc anhydride Suitable organic solvent Mild base or acid catalysis Protects amine groups
Deprotection Hydrogenation (Pd/C) or acid Ethanol or acid medium Room temperature to mild heating Removes benzyl or Boc groups
Reduction Sodium borohydride, BF3·OEt2 THF 0°C addition, then reflux 20 h Controlled addition to avoid hazards

Research Findings and Optimization

  • The substitution reaction proceeds efficiently in acetonitrile with potassium carbonate, yielding high conversion rates to intermediate II.
  • Protective group choice impacts subsequent steps; benzyl groups are favored for ease of removal and stability during reduction.
  • The reduction step requires careful temperature control and slow addition of boron trifluoride diethyl etherate to prevent side reactions and ensure high purity.
  • Post-reaction work-up involves acid-base extraction to isolate the free base or hydrochloride salt form of the compound.
  • Purification is typically achieved by organic solvent extraction and drying, yielding the compound as a brown oil or crystalline solid.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate Hydrochloride

  • Molecular Formula : C₁₁H₂₁ClN₂O₂
  • Molecular Weight : 248.75
  • Key Features :
    • The tert-butyl ester group provides steric protection, improving stability under acidic or basic conditions compared to benzyl esters.
    • CAS: 1462383-16-9; purity up to 97% with synthesis yields exceeding 95% .
  • Applications : Widely used as a building block for protease inhibitors due to its robust stability .

Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 246.31
  • Applications : Explored in kinase inhibitor design, where substitution position impacts target selectivity .

7-Benzyl-4,7-diazaspiro[2.5]octane Dihydrochloride

  • Molecular Formula : C₁₃H₁₈N₂·2HCl
  • Molecular Weight : 275.22 (estimated)
  • Key Features :
    • Lacks an ester group, increasing hydrophobicity. The dihydrochloride salt improves aqueous solubility.
    • CAS: 2757767-21-6; synthesized via high-yield routes (up to 100%) .
  • Applications : Used in fragment-based drug discovery for central nervous system targets .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Functional Group Position CAS Number Key Properties/Applications
Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride C₁₄H₁₈N₂O₂·HCl 282.77 Benzyl ester 7 954240-30-3 (base) High stability; drug intermediate
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride C₁₁H₂₁ClN₂O₂ 248.75 tert-Butyl ester 7 1462383-16-9 Acid-resistant; protease inhibitor synthesis
Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate C₁₄H₁₈N₂O₂ 246.31 Benzyl ester 4 Not provided Kinase inhibitor scaffold
7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride C₁₃H₁₈N₂·2HCl 275.22 Benzyl substituent N/A 2757767-21-6 CNS-targeting fragment

Research Findings and Implications

Steric and Electronic Effects :

  • The tert-butyl group in tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride enhances stability but reduces reactivity compared to benzyl esters, making it suitable for prolonged synthetic steps .
  • Benzyl esters (e.g., This compound ) offer higher lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds .

Positional Isomerism :

  • Carboxylate position (4 vs. 7) significantly impacts molecular conformation. For example, Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate may exhibit distinct hydrogen-bonding patterns in enzyme binding pockets compared to its 7-substituted analog .

Salt Forms :

  • Hydrochloride salts improve solubility for in vitro assays, while dihydrochloride forms (e.g., 7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride ) are preferred for high-throughput screening due to enhanced dissolution .

Biological Activity

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which incorporates nitrogen atoms into its framework. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C14H18N2O2·HCl
  • Molecular Weight : 282.77 g/mol
  • CAS Number : 954240-30-3

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with a spirocyclic precursor, often utilizing dichloromethane as a solvent and triethylamine as a catalyst. The reaction conditions are optimized to ensure high yield and purity through methods such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, potentially influencing critical biochemical pathways. The exact mechanisms are still under investigation, but initial studies suggest that it may exhibit effects similar to other compounds in its class that target neurotransmitter systems and cellular signaling pathways .

Pharmacological Potential

Research indicates that this compound has potential therapeutic applications, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies have shown that related compounds exhibit activity against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties .
  • Neurological Effects : Given its structural similarity to known psychoactive compounds, there is interest in exploring its effects on the central nervous system, including potential anxiolytic or antidepressant properties.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the activity of various diazaspiro compounds against drug-sensitive strains of bacteria. The results indicated that certain derivatives displayed significant antimicrobial effects, with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL for some compounds .
  • Neuropharmacological Research :
    • Investigations into the neuropharmacological effects of similar structures have revealed potential interactions with serotonin and dopamine receptors, which could lead to mood modulation and cognitive enhancement .

Data Table: Biological Activity Summary

Activity Type Potential Effects References
AntimicrobialActivity against Mycobacterium tuberculosis
NeurologicalPotential anxiolytic effects
Enzyme ModulationInteraction with neurotransmitter receptors

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate) are reacted with benzyl halides or activated esters under basic conditions (e.g., DMF, 70°C), followed by Boc deprotection using HCl/dioxane (4 M) to yield the hydrochloride salt . Purification typically involves silica gel chromatography (hexane:ethyl acetate gradients) or HPLC (C18 columns, MeCN/water with 0.1% formic acid) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical Workflow :

  • LCMS : Confirm molecular weight (e.g., m/z 248.76 for C11H21ClN2O2) and retention time (e.g., 1.27–1.32 minutes under SMD-TFA05 conditions) .
  • NMR : Key signals include spirocyclic proton resonances (δ 3.2–4.0 ppm for CH2 groups) and benzyl aromatic protons (δ 7.2–7.4 ppm). 13C NMR confirms carbonyl (δ ~155 ppm) and quaternary carbons .
  • HPLC-EE : For enantiopure derivatives, chiral columns (e.g., YMC-Actus Triart C18) resolve enantiomers with ee ≥95% .

Q. What are the recommended storage conditions to maintain stability?

  • Store at 2–8°C in airtight, light-protected containers. The hydrochloride salt form enhances stability compared to freebase analogs, but prolonged exposure to moisture should be avoided .

Advanced Research Questions

Q. How can researchers optimize multi-step yields in derivatives of this spirocyclic scaffold?

  • Case Study : In a 3-step synthesis (e.g., alkylation, deprotection, reductive amination), yields drop significantly in final steps (e.g., 31% in Example 405 ). Mitigation strategies:

  • Use excess reagents (e.g., 2 equivalents of 1-bromo-2-methoxyethane) and catalytic tetrabutylammonium iodide to enhance reactivity .
  • Azeotropic drying (toluene or n-butanol) after Boc deprotection minimizes residual HCl interference in subsequent steps .

Q. How do hygroscopic properties impact handling in catalytic applications?

  • The hydrochloride salt is moderately hygroscopic, requiring anhydrous conditions for reactions like Suzuki couplings or Buchwald-Hartwig aminations. Pre-dry the compound under vacuum (40°C, 12 hrs) and use dry DMF or DCE as solvents .

Q. What strategies are employed to design bioactive analogs using this scaffold?

  • Pharmaceutical Context : The spirocyclic core is a key motif in kinase inhibitors (e.g., Risdiplam derivatives ). Functionalization steps:

  • Introduce fluorinated or trifluoromethyl groups at the benzyl position to enhance binding affinity .
  • Replace the benzyl ester with heteroaryl moieties (e.g., pyrimidines) via Pd-catalyzed cross-coupling .
    • SAR Insights : Modifications at the 4,7-diazaspiro[2.5]octane nitrogen atoms (e.g., methyl or methoxyethyl groups) improve metabolic stability .

Q. How are discrepancies in spectral data resolved during structural elucidation?

  • Example : Conflicting NMR signals may arise from rotamers or salt forms. Solutions include:

  • Variable-temperature NMR to identify dynamic processes (e.g., Boc group rotation ).
  • HRMS cross-validation (e.g., m/z 727 [M+H]+ for intermediates ) to confirm molecular formulas.
  • X-ray crystallography for ambiguous cases, though limited by crystal formation challenges in hydrochloride salts.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride
Reactant of Route 2
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Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride

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